molecular formula C19H18ClN3O B15030264 5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B15030264
M. Wt: 339.8 g/mol
InChI Key: KDAXIVMMXFLDFF-UHFFFAOYSA-N
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Description

5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step involves the use of phenylhydrazine.

    Carboxamide formation: This step involves the reaction of the intermediate with an appropriate amine, such as 3,4-dimethylaniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3,4-dimethylphenyl)-2,1-benzothiazole-3-carboxamide
  • 5-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide
  • 5-chloro-N-(3,4-dimethylphenyl)-2-hydroxybenzamide

Uniqueness

5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C19H18ClN3O/c1-12-9-10-15(11-13(12)2)21-19(24)17-14(3)22-23(18(17)20)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,21,24)

InChI Key

KDAXIVMMXFLDFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)Cl)C

Origin of Product

United States

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